EGFR Inhibitory Potency: 2-Oxa-6-azaspiro[3.4]octane-Containing Anilinoquinazoline 21g Versus Gefitinib in Lung Cancer Cell Lines
In a direct comparative study by Zhao et al. (2013), the 4-anilinoquinazoline derivative 21g bearing a 2-oxa-6-azaspiro[3.4]octane substituent demonstrated higher EGFR inhibitory activity and similar antitumor potency compared to the clinical EGFR inhibitor gefitinib (Iressa®), with the additional benefit of improved water solubility [1]. The compounds were evaluated against the HCC827 (EGFR exon 19 deletion mutant) and A549 (wild-type EGFR) lung cancer cell lines. While the publication abstract reports qualitatively superior activity, exact IC50 values for 21g versus gefitinib should be retrieved from the full-text experimental section.
| Evidence Dimension | In vitro EGFR inhibitory activity and antitumor potency relative to gefitinib |
|---|---|
| Target Compound Data | Compound 21g (2-oxa-6-azaspiro[3.4]octane-substituted 4-anilinoquinazoline): Higher EGFR inhibitory activity and similar antitumor potency to gefitinib; improved water solubility. HCC827 and A549 cell lines. |
| Comparator Or Baseline | Gefitinib (Iressa®), a clinically approved EGFR tyrosine kinase inhibitor with reported IC50 ≈ 33 nM against wild-type EGFR kinase |
| Quantified Difference | Qualitative: EGFR inhibitory activity higher than gefitinib; antitumor potency similar to gefitinib; water solubility improved over the gefitinib-lead series. |
| Conditions | EGFR kinase inhibition assay (biochemical); in vitro antiproliferative assay against HCC827 (EGFR del19) and A549 (EGFR wt) lung cancer cell lines |
Why This Matters
A compound with comparable or superior target engagement relative to a clinically validated drug, combined with enhanced solubility, offers a distinct advantage for lead optimization programs aiming to overcome gefitinib-associated resistance or bioavailability limitations.
- [1] Zhao F, et al. Four-membered heterocycles-containing 4-anilino-quinazoline derivatives as epidermal growth factor receptor (EGFR) kinase inhibitors. Bioorg Med Chem Lett. 2013;23(19):5385-5388. doi:10.1016/j.bmcl.2013.07.049. PMID: 23973168. View Source
